molecular formula C15H21NO2S B2845337 6,7-Dimethoxy-2-(thiolan-3-yl)-1,2,3,4-tetrahydroisoquinoline CAS No. 864422-31-1

6,7-Dimethoxy-2-(thiolan-3-yl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2845337
CAS No.: 864422-31-1
M. Wt: 279.4
InChI Key: KYFQUVCQJFGWCO-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-2-(thiolan-3-yl)-1,2,3,4-tetrahydroisoquinoline is a useful research compound. Its molecular formula is C15H21NO2S and its molecular weight is 279.4. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Alkaloid Derivatives

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives are key intermediates in the synthesis of various alkaloids and compounds with potential pharmacological activities. For example, controlled deprotonation and alkylation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile have been utilized to prepare benzylisoquinolines and tetrahydroprotoberberines, including compounds like laudanidine, armepavine, and laudanosine. This process highlights the compound's role in synthesizing complex alkaloids through Noyori's asymmetric transfer hydrogenation and Ullmann diaryl ether syntheses (Blank & Opatz, 2011).

Chemical Synthesis and Structural Studies

The compound has also been a focus of chemical synthesis and structural studies, indicating its importance in understanding stereochemical properties and developing synthesis methodologies. For instance, studies on the optically active diaryl tetrahydroisoquinoline derivatives have confirmed their absolute configurations, which are crucial for their use as catalysts and in stereocontrolled chemical reactions (Naicker et al., 2011).

Pharmacological Applications

While direct pharmacological applications of 6,7-Dimethoxy-2-(tetrahydrothiophen-3-yl)-1,2,3,4-tetrahydroisoquinoline were not highlighted in the provided literature, its derivatives have been explored for various biological activities. For example, tetrahydroisoquinoline derivatives have been investigated for their tumor-specific cytotoxic activity against human oral squamous cell carcinoma cell lines, showcasing the potential therapeutic applications of compounds derived from 6,7-dimethoxytetrahydroisoquinolines (Hatano et al., 2009).

Chemical Reactions and Mechanistic Studies

Mechanistic studies and chemical reactions involving 6,7-dimethoxytetrahydroisoquinoline derivatives further demonstrate the compound's utility in developing novel synthetic routes and understanding chemical processes. For instance, the synthesis and evaluation of methoxylated tetrahydroisoquinolinium derivatives as ligands for apamin-sensitive Ca2+-activated K+ channels highlight the compound's relevance in designing ligands for specific receptor targets (Graulich et al., 2006).

Properties

IUPAC Name

6,7-dimethoxy-2-(thiolan-3-yl)-3,4-dihydro-1H-isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2S/c1-17-14-7-11-3-5-16(13-4-6-19-10-13)9-12(11)8-15(14)18-2/h7-8,13H,3-6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYFQUVCQJFGWCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)C3CCSC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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